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molecular formula S B047105 Sulfur CAS No. 7704-34-9

Sulfur

Cat. No. B047105
M. Wt: 32.07 g/mol
InChI Key: NINIDFKCEFEMDL-UHFFFAOYSA-N
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Patent
US05334363

Procedure details

In accordance with the present invention, a small quantity of water is added and dissolved into the reaction solution prior to or in the H2S reactor. As utilized throughout this specification, the term "water" encompasses fresh water, tap water, deionized water, water free of acidic components, etc. The amount of water added to the reaction solution is from about 0.5 to about 5.0 moles of water to moles of anthraquinone, more preferably from about 0.75 to about 2.0, and most preferably from about 1.0 to about 1.5. The addition of water to the reaction solution results in an unexpected increase in the recovery of sulfur formed during the conversion of hydrogen sulfide and anthraquinone to sulfur and anthrahydroquinone. While it is not exactly understood why the addition of water to the reaction solution increases the amount of sulfur which can be recovered from the reaction solution, it is believed that the addition of a small amount of water to the reaction solution likely limits the total solution solubility and water is selectively solubilized over sulfur, i.e. S8.
Name
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Type
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Identifiers

REACTION_CXSMILES
[SH2:1].[CH:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[S:18]>O>[SH2:1].[CH:9]1[C:8]2[C:7](=[O:17])[C:6]3[C:15](=[CH:2][CH:3]=[CH:4][CH:5]=3)[C:14](=[O:16])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[S:18].[CH:11]1[CH:12]=[C:13]2[C:14]([OH:16])=[C:15]3[C:6](=[C:7]([OH:17])[C:8]2=[CH:9][CH:10]=1)[CH:5]=[CH:4][CH:3]=[CH:2]3 |^3:17,36|

Inputs

Step One
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Type
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Step Three
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Step Four
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved into the reaction solution
ADDITION
Type
ADDITION
Details
added to the reaction solution
CUSTOM
Type
CUSTOM
Details
results in

Outcomes

Product
Name
Type
product
Smiles
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05334363

Procedure details

In accordance with the present invention, a small quantity of water is added and dissolved into the reaction solution prior to or in the H2S reactor. As utilized throughout this specification, the term "water" encompasses fresh water, tap water, deionized water, water free of acidic components, etc. The amount of water added to the reaction solution is from about 0.5 to about 5.0 moles of water to moles of anthraquinone, more preferably from about 0.75 to about 2.0, and most preferably from about 1.0 to about 1.5. The addition of water to the reaction solution results in an unexpected increase in the recovery of sulfur formed during the conversion of hydrogen sulfide and anthraquinone to sulfur and anthrahydroquinone. While it is not exactly understood why the addition of water to the reaction solution increases the amount of sulfur which can be recovered from the reaction solution, it is believed that the addition of a small amount of water to the reaction solution likely limits the total solution solubility and water is selectively solubilized over sulfur, i.e. S8.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
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Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three
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solvent
Reaction Step Four
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solvent
Reaction Step Ten
Name
Quantity
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solvent
Reaction Step Eleven
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Quantity
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solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[SH2:1].[CH:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[S:18]>O>[SH2:1].[CH:9]1[C:8]2[C:7](=[O:17])[C:6]3[C:15](=[CH:2][CH:3]=[CH:4][CH:5]=3)[C:14](=[O:16])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[S:18].[CH:11]1[CH:12]=[C:13]2[C:14]([OH:16])=[C:15]3[C:6](=[C:7]([OH:17])[C:8]2=[CH:9][CH:10]=1)[CH:5]=[CH:4][CH:3]=[CH:2]3 |^3:17,36|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
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Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Ten
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Type
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Smiles
O
Step Eleven
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0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved into the reaction solution
ADDITION
Type
ADDITION
Details
added to the reaction solution
CUSTOM
Type
CUSTOM
Details
results in

Outcomes

Product
Name
Type
product
Smiles
S
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
[S]
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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